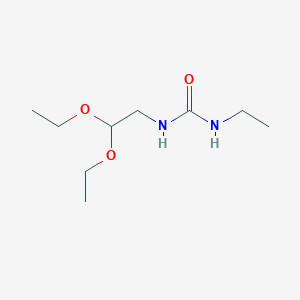
Pyrrolidine-3-carboxylic acid (2-imidazol-1-yl-ethyl)-amide dihydrochloride
説明
Pyrrolidine-3-carboxylic acid (2-imidazol-1-yl-ethyl)-amide dihydrochloride (PCA-IDEA-DHC) is a small molecule drug that has been studied for its potential therapeutic applications. PCA-IDEA-DHC has been studied for its ability to modulate several biological pathways, and has been found to have a broad range of effects on the body.
科学的研究の応用
Pyrrolidine-3-carboxylic acid (2-imidazol-1-yl-ethyl)-amide dihydrochloride has been studied for its potential therapeutic applications in a variety of diseases and conditions. It has been studied for its ability to modulate the activity of several receptors, including the serotonin 5-HT2A receptor, the adenosine A2A receptor, and the histamine H3 receptor. This compound has also been studied for its potential to reduce inflammation, improve cognition, and treat depression.
作用機序
The mechanism of action of Pyrrolidine-3-carboxylic acid (2-imidazol-1-yl-ethyl)-amide dihydrochloride is not yet fully understood. However, it is known that this compound binds to several receptors, including the serotonin 5-HT2A receptor, the adenosine A2A receptor, and the histamine H3 receptor. By binding to these receptors, this compound is able to modulate their activity and elicit a variety of physiological effects.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to reduce inflammation, improve cognition, and treat depression. In addition, this compound has been found to modulate the activity of several receptors, including the serotonin 5-HT2A receptor, the adenosine A2A receptor, and the histamine H3 receptor.
実験室実験の利点と制限
Pyrrolidine-3-carboxylic acid (2-imidazol-1-yl-ethyl)-amide dihydrochloride has several advantages for laboratory experiments. It has a high degree of solubility in water and other solvents, making it easy to work with in the lab. In addition, it has a relatively low toxicity, making it safe to use in animal models. However, this compound is relatively expensive, making it difficult to use in large-scale experiments.
将来の方向性
There are numerous potential future directions for Pyrrolidine-3-carboxylic acid (2-imidazol-1-yl-ethyl)-amide dihydrochloride research. It could be further studied for its potential to modulate the activity of other receptors, such as the dopamine D2 receptor and the opioid mu receptor. In addition, this compound could be studied for its potential to treat other diseases and conditions, such as Parkinson's disease, Alzheimer's disease, and autism. Finally, this compound could be studied for its potential to interact with other drugs, such as antidepressants and anticonvulsants, in order to improve their efficacy.
特性
IUPAC Name |
N-(2-imidazol-1-ylethyl)pyrrolidine-3-carboxamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O.2ClH/c15-10(9-1-2-11-7-9)13-4-6-14-5-3-12-8-14;;/h3,5,8-9,11H,1-2,4,6-7H2,(H,13,15);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJJZLOWHWUPHDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C(=O)NCCN2C=CN=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




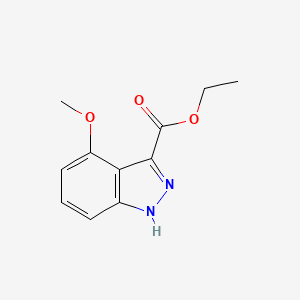

![1-[4-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane](/img/structure/B1390219.png)
![1-[4-Fluoro-2-(methylsulfonyl)phenyl]-3-methylpiperazine hydrochloride](/img/structure/B1390220.png)
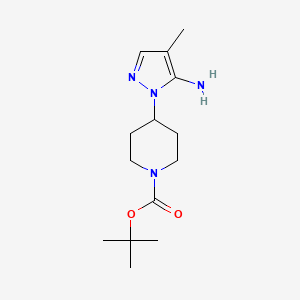
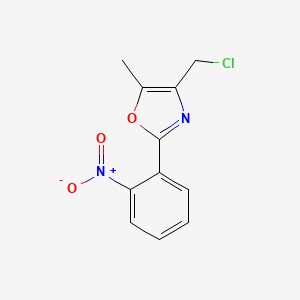

![4,4,5,5-Tetramethyl-2-(1,4-dioxaspiro[4.5]dec-7-en-7-yl)-1,3,2-dioxaborolane](/img/structure/B1390228.png)
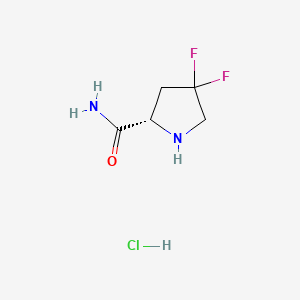
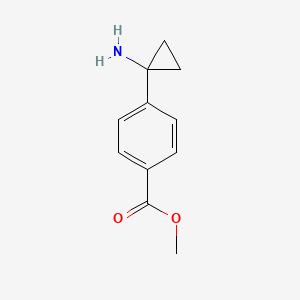
![1,4-Dithia-8-azaspiro[4.6]undecane hydrochloride](/img/structure/B1390233.png)

